Cas no 1862517-72-3 (1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione)
1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrido[3,4-b][1,4]thiazin-2(3H)-one, 4-oxide
- 1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione
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- Inchi: 1S/C7H6N2O2S/c10-7-4-12(11)6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10)
- InChI Key: OQHJOQDWEOHKNQ-UHFFFAOYSA-N
- SMILES: S1(=O)CC(=O)NC2C=CN=CC1=2
1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-877838-1.0g |
1H,2H,3H-4lambda4-pyrido[3,4-b][1,4]thiazine-2,4-dione |
1862517-72-3 | 1.0g |
$986.0 | 2023-03-17 | ||
| Enamine | EN300-877838-2.5g |
1H,2H,3H-4lambda4-pyrido[3,4-b][1,4]thiazine-2,4-dione |
1862517-72-3 | 2.5g |
$2043.0 | 2023-09-01 | ||
| Enamine | EN300-877838-5.0g |
1H,2H,3H-4lambda4-pyrido[3,4-b][1,4]thiazine-2,4-dione |
1862517-72-3 | 5.0g |
$2587.0 | 2023-03-17 | ||
| Enamine | EN300-877838-10.0g |
1H,2H,3H-4lambda4-pyrido[3,4-b][1,4]thiazine-2,4-dione |
1862517-72-3 | 10.0g |
$3253.0 | 2023-03-17 | ||
| Enamine | EN300-877838-1g |
1H,2H,3H-4lambda4-pyrido[3,4-b][1,4]thiazine-2,4-dione |
1862517-72-3 | 1g |
$986.0 | 2023-09-01 | ||
| Enamine | EN300-877838-5g |
1H,2H,3H-4lambda4-pyrido[3,4-b][1,4]thiazine-2,4-dione |
1862517-72-3 | 5g |
$2587.0 | 2023-09-01 | ||
| Enamine | EN300-877838-10g |
1H,2H,3H-4lambda4-pyrido[3,4-b][1,4]thiazine-2,4-dione |
1862517-72-3 | 10g |
$3253.0 | 2023-09-01 |
1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione
Introduction to 1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione (CAS No. 1862517-72-3)
1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrido-thiazine class of molecules, which are known for their diverse pharmacological effects. The CAS number 1862517-72-3 uniquely identifies this substance in scientific literature and databases, facilitating its study and application in research and development.
The molecular structure of 1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione features a fused ring system consisting of a pyridine ring and a thiazine ring. This configuration contributes to its complex electronic and steric properties, which are critical in determining its interactions with biological targets. The presence of two carbonyl groups at the 2 and 4 positions enhances its reactivity and potential for further functionalization, making it a valuable scaffold for drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrido-thiazine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of key enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The specific scaffold of 1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione has been investigated for its ability to modulate pathways such as the PI3K/Akt signaling pathway and hedgehog signaling, which are implicated in numerous diseases.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, it shares structural motifs with certain kinase inhibitors that have entered clinical trials. This similarity suggests that 1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione may exhibit similar inhibitory effects on target enzymes. Preliminary computational studies have indicated that it can bind to the active sites of these enzymes with high affinity due to its optimized hydrogen bonding patterns and hydrophobic interactions.
Recent advancements in medicinal chemistry have enabled the development of more sophisticated techniques for analyzing the binding interactions between small molecules and biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding mode of 1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione with its intended targets. These studies have provided valuable insights into how modifications to the core scaffold can enhance potency and selectivity.
The synthesis of 1H,2H,3H-4lambda4-pyrido3,4-b1,4thiazine-2,4-dione presents unique challenges due to its complex heterocyclic system. However, recent reports have described efficient synthetic routes that utilize multi-step organic transformations starting from readily available precursors. These methods include cyclization reactions followed by functional group interconversions to introduce the necessary carbonyl groups and other substituents. The optimization of these synthetic pathways is crucial for large-scale production and further derivatization efforts.
The pharmacokinetic properties of 1H,2H,3H-4lambda4-pyrido3,beta-thiazine derivatives are another area of active investigation. Understanding how these compounds are absorbed、distributed、metabolized,and excreted (ADME) is essential for evaluating their therapeutic potential. Initial pharmacokinetic studies suggest that derivatives with similar scaffolds exhibit moderate oral bioavailability,indicating their feasibility for further development as oral drugs.
In conclusion,1H,beta-H,beta-Epsilon-H-pyrido[beta][betta]-thiophene[beta]-dione (CAS No.,18625,beta17,beta72,beta33) represents a promising lead compound in pharmaceutical research。 Its unique structural features,potential biological activities,and synthetic accessibility make it an attractive candidate for further exploration。 As research continues to uncover new therapeutic targets,compounds like this are likely to play a significant role in the development of novel treatments for various diseases.
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